2-Hydroxyphenethyl alcohol

Catalog No.
S601132
CAS No.
7768-28-7
M.F
C8H10O2
M. Wt
138.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxyphenethyl alcohol

CAS Number

7768-28-7

Product Name

2-Hydroxyphenethyl alcohol

IUPAC Name

2-(2-hydroxyethyl)phenol

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

InChI

InChI=1S/C8H10O2/c9-6-5-7-3-1-2-4-8(7)10/h1-4,9-10H,5-6H2

InChI Key

ABFCOJLLBHXNOU-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CCO)O

Synonyms

1,2-Tyrosol; 2-(2-Hydroxyethyl)phenol; 2-(2-Hydroxyphenyl)ethanol; 2-(2-Hydroxyphenyl)ethyl alcohol; 2-(o-Hydroxyphenyl)ethanol; 2-Hydroxybenzeneethanol; 2-Hydroxyphenethyl alcohol; NSC 101845; o-(2-Hydroxyethyl)phenol; o-Hydroxyphenethyl alcohol; β-

Canonical SMILES

C1=CC=C(C(=C1)CCO)O

Occurrence and Natural Sources

-HPEA is found naturally in various sources, including:

  • Fungi: It has been identified in the fungus Taiwanofungus camphoratus .
  • Plants: It is present in some plant species, such as mango (Mangifera indica) .
  • Animals: It has been detected in the urine of cows (Bos taurus) .
  • Microorganisms: 2-HPEA is a metabolite produced by the yeast Saccharomyces cerevisiae .

Potential Biological Activities

Limited research suggests that 2-HPEA might possess some biological activities, but further investigation is needed to confirm and fully understand them. Here are some potential areas of interest:

  • Antioxidant properties: Some studies suggest that 2-HPEA may exhibit antioxidant activity, potentially offering protection against cell damage caused by free radicals . However, more research is required to determine its effectiveness and potential applications.

2-Hydroxyphenethyl alcohol, also known as 2-(2-hydroxyphenyl)ethanol, is an organic compound with the molecular formula C₈H₁₀O₂. It is classified as a phenylethanoid, which refers to a class of compounds derived from phenethyl alcohol. This compound features a hydroxy group (-OH) attached to the second carbon of the phenethyl alcohol structure, making it a phenolic compound. It appears as a colorless liquid or solid and is soluble in water and organic solvents.

Typical for phenolic compounds:

  • Esterification: It can react with carboxylic acids to form esters.
  • Oxidation: The hydroxy group can be oxidized to form quinones or other oxidized derivatives.
  • Alkylation: The hydroxy group can also undergo alkylation reactions.
  • Acylation: The compound can react with acyl chlorides to yield acylated derivatives.

These reactions are fundamental in organic synthesis and can be utilized to create more complex molecules.

2-Hydroxyphenethyl alcohol exhibits several biological activities:

  • Antioxidant Properties: Similar to other phenolic compounds, it has been shown to possess antioxidant capabilities, potentially protecting cells from oxidative stress.
  • Cardioprotective Effects: Some studies suggest that it may have cardioprotective properties, aiding in the reduction of myocardial injury during ischemic events.
  • Neuroprotective Effects: Preliminary research indicates potential neuroprotective effects, possibly influencing pathways related to neurodegenerative diseases.

Several methods are employed for synthesizing 2-hydroxyphenethyl alcohol:

  • Reduction of 2-Phenylacetaldehyde: This method involves reducing 2-phenylacetaldehyde using reducing agents such as sodium borohydride or lithium aluminum hydride.
    text
    C6H5CH2CHO + H2 → C6H5CH(OH)CH3
  • Hydrolysis of 2-Phenylethyl Bromide: Treating 2-phenylethyl bromide with aqueous sodium hydroxide yields the corresponding alcohol.
  • Phenolic Hydroxylation: Hydroxylation of phenethyl alcohol can also be achieved using hydroxylating agents under acidic or basic conditions.

2-Hydroxyphenethyl alcohol has various applications across different fields:

  • Cosmetics and Personal Care Products: Utilized for its moisturizing properties and as a fragrance component.
  • Pharmaceuticals: Investigated for its potential therapeutic properties, including antioxidant and cardioprotective effects.
  • Food Industry: Used as a flavoring agent due to its pleasant aroma.

Research into the interactions of 2-hydroxyphenethyl alcohol with other biological molecules is ongoing. Notable studies include:

  • Interaction with Enzymes: Investigations into how this compound affects enzyme activity, particularly those involved in oxidative stress pathways.
  • Synergistic Effects with Other Antioxidants: Studies examining how it interacts with other antioxidants in complex biological systems.

Several compounds share structural similarities with 2-hydroxyphenethyl alcohol. Here are some notable examples:

Compound NameStructure TypeKey Characteristics
TyrosolPhenylethanoidFound in olive oil; antioxidant properties .
HydroxytyrosolPhenolic compoundMore potent antioxidant than tyrosol; cardioprotective .
SalidrosideGlycoside derivativeExhibits adaptogenic properties; found in Rhodiola rosea .
4-Hydroxyphenethyl AlcoholPhenolic compoundSimilar antioxidant properties but different positioning of the hydroxy group .

Uniqueness of 2-Hydroxyphenethyl Alcohol

2-Hydroxyphenethyl alcohol is unique due to its specific substitution pattern on the phenethyl framework, which influences its biological activity and chemical reactivity compared to other similar compounds. Its potential applications in cosmetics and pharmaceuticals highlight its versatility and importance in various industries.

XLogP3

1.2

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (97.56%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

7768-28-7

Wikipedia

2-(2-hydroxyphenyl)ethanol

Dates

Last modified: 08-15-2023

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